Tert-butyl 2-amino-4,4,4-trifluorobutanoate
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Overview
Description
Tert-butyl 2-amino-4,4,4-trifluorobutanoate is a fluorinated amino acid derivative This compound is of significant interest in various fields of scientific research due to its unique chemical properties, which include the presence of a trifluoromethyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-4,4,4-trifluorobutanoate typically involves the alkylation of a glycine Schiff base with a trifluoromethylated alkyl halide under basic conditions. One method employs a recyclable chiral auxiliary to form a nickel (II) complex with the glycine Schiff base, which is then alkylated with trifluoromethyl ethyl iodide. The resultant alkylated nickel (II) complex is disassembled to reclaim the chiral auxiliary and produce 2-amino-4,4,4-trifluorobutanoic acid, which is subsequently converted to the tert-butyl ester .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and auxiliaries is also common to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-4,4,4-trifluorobutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions include substituted amino acids, oxo derivatives, and coupled products with various organic moieties. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
Tert-butyl 2-amino-4,4,4-trifluorobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with enhanced stability and bioactivity.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine: It serves as a precursor in the synthesis of fluorinated pharmaceuticals, which often exhibit improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. This allows the compound to modulate biological pathways and exert its effects at lower concentrations compared to non-fluorinated analogs .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,4,4-trifluorobutanoic acid: A closely related compound without the tert-butyl ester group.
Tert-butyl 2-amino-3,3,3-trifluoropropanoate: A similar compound with one less carbon in the backbone.
Tert-butyl 2-amino-4,4-difluorobutanoate: A compound with two fluorine atoms instead of three.
Uniqueness
Tert-butyl 2-amino-4,4,4-trifluorobutanoate is unique due to the combination of the tert-butyl ester group and the trifluoromethyl group.
Properties
IUPAC Name |
tert-butyl 2-amino-4,4,4-trifluorobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO2/c1-7(2,3)14-6(13)5(12)4-8(9,10)11/h5H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAWKELJYPDHJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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